molecular formula C9H16O2 B14309205 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol CAS No. 113104-78-2

2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol

Cat. No.: B14309205
CAS No.: 113104-78-2
M. Wt: 156.22 g/mol
InChI Key: XPEIVZHJIDMNMM-UHFFFAOYSA-N
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Description

2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol is a six-membered oxygen-containing heterocyclic compound (oxane) with hydroxyl, methyl, and allyl (prop-2-en-1-yl) substituents at positions 3, 2, and 3, respectively. Its molecular formula is C₉H₁₆O₂ (molar mass: 156.22 g/mol).

Properties

CAS No.

113104-78-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methyl-3-prop-2-enyloxan-3-ol

InChI

InChI=1S/C9H16O2/c1-3-5-9(10)6-4-7-11-8(9)2/h3,8,10H,1,4-7H2,2H3

InChI Key

XPEIVZHJIDMNMM-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCO1)(CC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-2-propen-1-ol with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxan ring . The reaction conditions typically involve temperatures ranging from 0°C to 100°C and may require catalysts such as Lewis acids or bases .

Industrial Production Methods

Industrial production of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Analysis : SHELX software (e.g., SHELXL) is widely used for refining crystal structures of small molecules, which could apply to the target compound if crystallized .
  • Data Limitations : The absence of experimental data for 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol hinders direct comparisons. Further studies on its synthesis, stability, and toxicity are needed.

Biological Activity

2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol, also known as a variant of a monoterpene alcohol, has garnered attention for its potential biological activities. This compound is structurally characterized by an oxane ring with a prop-2-en-1-yl side chain, contributing to its unique properties. Research into its biological activity has revealed a range of effects, particularly in antimicrobial and antioxidant capacities.

Chemical Structure

The chemical structure of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol can be represented as follows:

C9H14O\text{C}_9\text{H}_{14}\text{O}

This structure indicates the presence of a hydroxyl group, which is often associated with biological activity.

Antimicrobial Properties

Research indicates that 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol exhibits significant antimicrobial activity. In studies assessing various essential oils and their constituents, this compound has been shown to inhibit the growth of several pathogenic microorganisms. For example, its effectiveness against Escherichia coli and Staphylococcus aureus has been documented, suggesting potential applications in food preservation and medical settings .

Antioxidant Activity

The antioxidant properties of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol have also been explored. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. The compound has demonstrated the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Case Studies

  • In Vitro Studies : In a laboratory setting, 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol was tested against human cancer cell lines. The results indicated that the compound induced apoptosis in certain cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .
  • Animal Studies : In animal models, administration of this compound showed promising results in reducing inflammation markers and enhancing immune response. These findings support its use in developing anti-inflammatory therapies .

The biological activities of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell death.
  • Free Radical Scavenging : Its hydroxyl group plays a critical role in neutralizing free radicals, thus preventing cellular damage.

Comparative Analysis of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of E. coli and S. aureus
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammation markers in animal models
Induces apoptosisEffective against cancer cell lines

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